2-Methylquinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylquinoline-3-carbohydrazide is a heterocyclic compound derived from quinoline. It features a quinoline ring substituted with a methyl group at the 2-position and a carbohydrazide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinoline-3-carbohydrazide typically involves the condensation of quinoline hydrazides with substituted aldehydes. One common method includes dissolving quinoline ester in absolute ethanol and adding excess hydrazine hydrate, followed by refluxing overnight . Another approach involves the use of microwave irradiation, which has been shown to yield better results in terms of purity and reaction time .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: 2-Methylquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions, forming various hydrazone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like aldehydes and ketones are used in the presence of acidic or basic catalysts.
Major Products: The major products formed from these reactions include various hydrazone derivatives, which have been studied for their biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylquinoline-3-carbohydrazide involves its interaction with microbial cell membranes, leading to disruption and cell death. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . Molecular docking studies have shown that it can bind to specific enzymes, inhibiting their activity and thus exerting its antimicrobial effects .
Comparison with Similar Compounds
2-Methylquinoline: A precursor in the synthesis of 2-Methylquinoline-3-carbohydrazide.
Quinoline-3-carbohydrazide: Lacks the methyl group at the 2-position but shares similar biological activities.
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with distinct chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a methyl group and a carbohydrazide group enhances its potential as a versatile intermediate in organic synthesis and a bioactive compound in medicinal chemistry .
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-methylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H11N3O/c1-7-9(11(15)14-12)6-8-4-2-3-5-10(8)13-7/h2-6H,12H2,1H3,(H,14,15) |
InChI Key |
ULXALUYCOVLIQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.